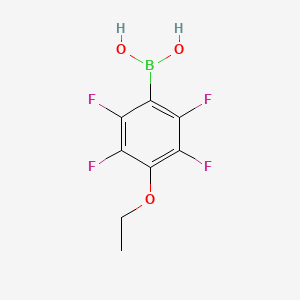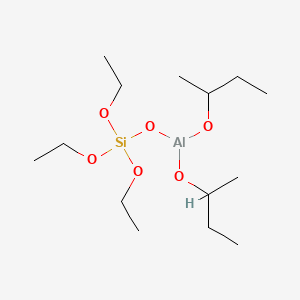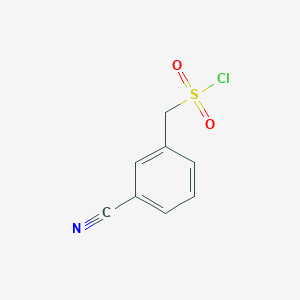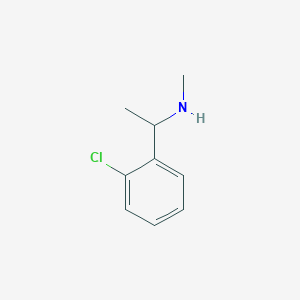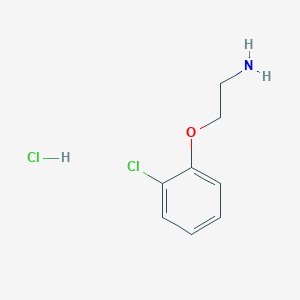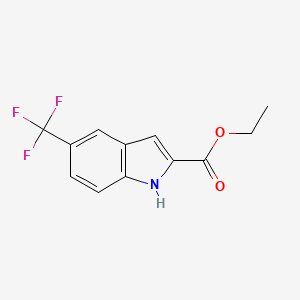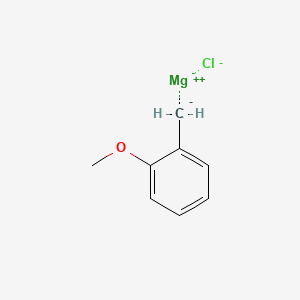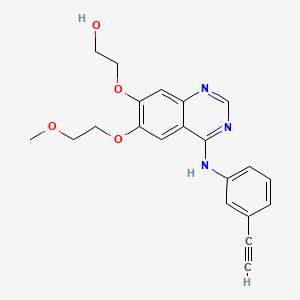
2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol
Overview
Description
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C21H21N3O4/c1-3-15-5-4-6-16 (11-15)24-21-17-12-19 (28-10-9-26-2)20 (27-8-7-25)13-18 (17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3, (H,22,23,24) . The IUPAC name is 2- ( {4- [ (3-ethynylphenyl)amino]-6- (2-methoxyethoxy)quinazolin-7-yl}oxy)ethan-1-ol . Physical And Chemical Properties Analysis
This compound has a water solubility of 0.0105 mg/mL, a logP of 2.51 (ALOGPS) or 2.56 (Chemaxon), and a logS of -4.6 (ALOGPS) . It has a pKa (Strongest Acidic) of 15.06 and a pKa (Strongest Basic) of 4.62 . It has a refractivity of 103.03 m3·mol-1 and a polarizability of 41.3 Å^3 .Scientific Research Applications
Antioxidant Properties
Quinazolinones have been evaluated for their antioxidant properties, revealing the significance of structural modifications on their efficacy. Studies show that the presence of hydroxyl groups alongside methoxy substituents or a second hydroxyl on the phenyl ring enhances antioxidant activity. Certain derivatives also exhibit metal-chelating properties, indicating their potential in oxidative stress-related conditions (Mravljak et al., 2021).
Anticancer Activity
Research into quinazolinone derivatives has demonstrated promising anticancer effects. By synthesizing various derivatives, researchers have investigated their cytotoxic activities against different cancer cell lines, with some compounds showing significant cytotoxicity. This highlights the potential of quinazolinone derivatives as anticancer agents (Hassanzadeh et al., 2019).
Antimicrobial and Antifungal Activities
Quinazolinone compounds have been synthesized and tested for their antimicrobial and antifungal activities. The presence of chloro and methoxy groups in the compounds was found to enhance their antimicrobial activity, indicating their potential as antimicrobial agents (Patel & Patel, 2011).
Anti-inflammatory and Analgesic Activities
The synthesis of quinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities have shown promising results. Some compounds significantly inhibited inflammation and demonstrated analgesic effects, suggesting their potential in managing pain and inflammation (Alagarsamy et al., 2011).
Tubulin-Binding and Tumor-Vascular Disrupting Agents
Quinazolinone derivatives have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents. They target established blood vessels in tumors, inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature. This represents a promising approach to cancer treatment (Cui et al., 2017).
Synthesis Techniques
Research has also focused on the synthesis of quinazolinone derivatives, exploring various techniques and reactions to develop compounds with potential biological activity. These studies contribute to the understanding of quinazolinone chemistry and its application in medicinal chemistry (Wang et al., 2018).
Future Directions
properties
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLKTHNRZJKPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939711 | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol | |
CAS RN |
183320-29-8, 183321-86-0 | |
| Record name | CP-373413 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-373413 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




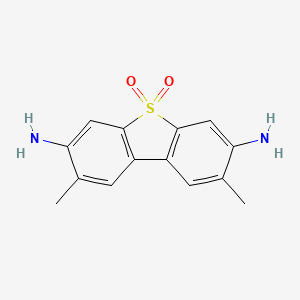
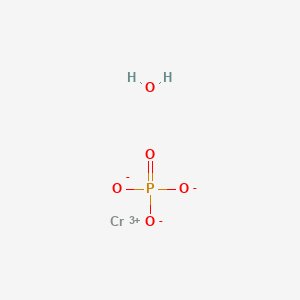
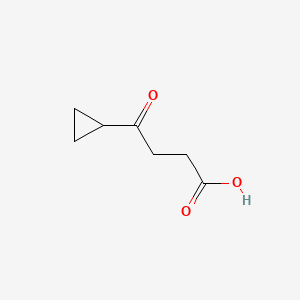
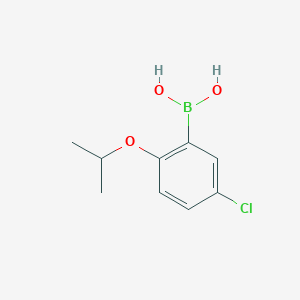
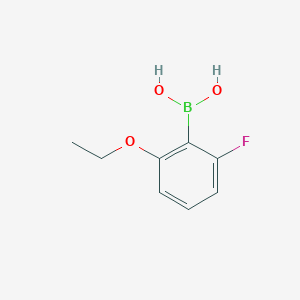
![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)
